(5E)-5-(5-benzyl-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 5-benzyl-2-hydroxy-3-nitrobenzaldehyde with 2-mercapto-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Studied for its anticancer activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antimicrobial properties could be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-oxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which may contribute to its distinct biological activities and chemical reactivity. The combination of the benzyl, hydroxy, and nitro groups also adds to its uniqueness, potentially enhancing its interaction with biological targets.
Properties
Molecular Formula |
C17H12N2O4S2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
(5E)-5-[(5-benzyl-2-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12N2O4S2/c20-15-12(9-14-16(21)18-17(24)25-14)7-11(8-13(15)19(22)23)6-10-4-2-1-3-5-10/h1-5,7-9,20H,6H2,(H,18,21,24)/b14-9+ |
InChI Key |
PNGFBRVOYPBKLN-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)/C=C/3\C(=O)NC(=S)S3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=C3C(=O)NC(=S)S3 |
Origin of Product |
United States |
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